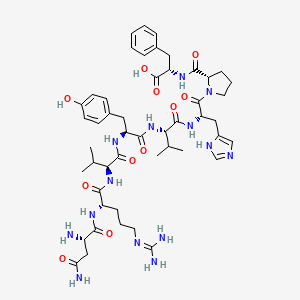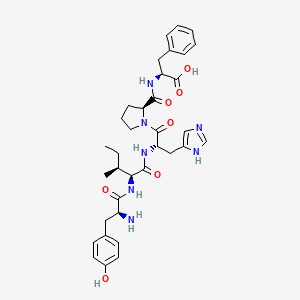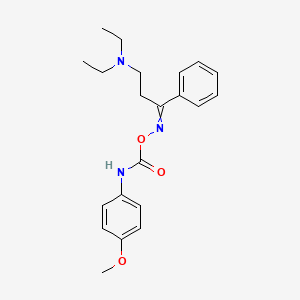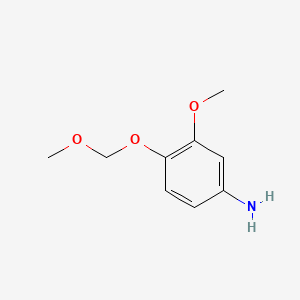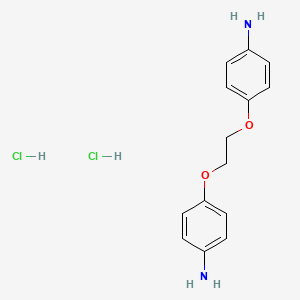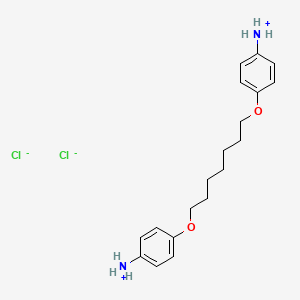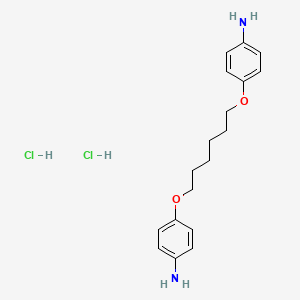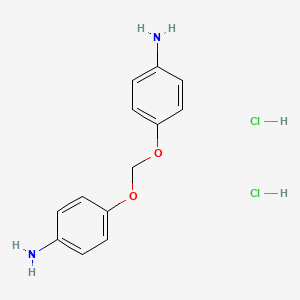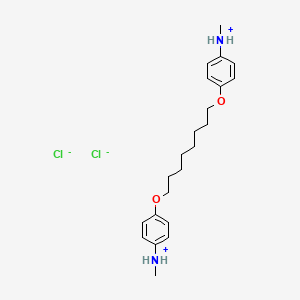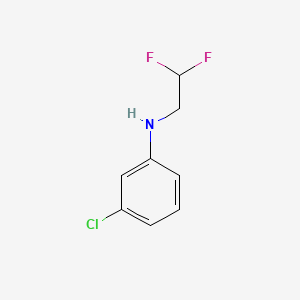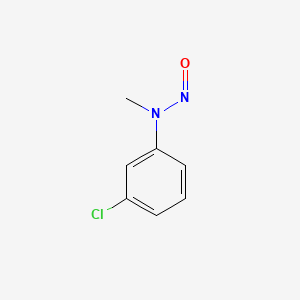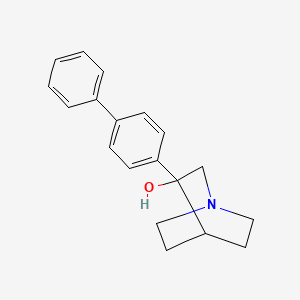
3-(Biphenyl-4-yl)-3-hydroxyquinuclidine
概述
描述
- 最初合成于1878年,在1950年代由于类似的止痛药非那西丁 的肾毒性被撤回后,它在医疗领域迅速崛起。
- 如今,帕拉西坦 (+) 广泛应用于全球,可供非处方购买,是世界卫生组织止痛药梯形的首选药物。
帕拉西坦 (+): ,也称为其首选名称,是一种化合物的系统IUPAC名称为 或 。其化学式为 。
化学反应分析
反应: 发生亲核取代和亲电取代反应,类似于苯和吡啶环体系。
常用试剂和条件: 反应可能涉及多种试剂,例如酸、碱和氧化剂。具体条件取决于具体的反应。
主要产物: 这些反应形成的产物可能不同,但通常保留喹啉骨架。
科学研究应用
医学: 已探索其在各种治疗领域的潜力,包括抗癌、抗氧化、抗炎、抗疟疾、抗SARS-CoV-2和抗结核活性。
化学: 由于其广泛的生物活性,它在药物发现项目中充当优先结构。
工业: 它的应用扩展到工业化学
作用机制
- 尽管经过了一个多世纪的研究,但确切的机制仍然难以捉摸。
中心机制:
相似化合物的比较
独特性: 突出其与类似化合物的区别需要进行全面的分析。
类似化合物: 虽然我没有关于类似化合物的具体信息,但探索相关的喹啉衍生物可以提供有价值的见解。
属性
分子式 |
C19H21NO |
|---|---|
分子量 |
279.4 g/mol |
IUPAC 名称 |
3-(4-phenylphenyl)-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C19H21NO/c21-19(14-20-12-10-18(19)11-13-20)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-9,18,21H,10-14H2 |
InChI 键 |
WPCQYFUQHBLGAX-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C(C2)(C3=CC=C(C=C3)C4=CC=CC=C4)O |
规范 SMILES |
C1CN2CCC1C(C2)(C3=CC=C(C=C3)C4=CC=CC=C4)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
3-(biphenyl-4-yl)-3-HQ 3-(biphenyl-4-yl)-3-hydroxyquinuclidine |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
